
(O-Nitrophenethyl)malonic acid, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(O-Nitrophenethyl)malonic acid, diethyl ester is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of a nitrophenethyl group attached to the malonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (O-Nitrophenethyl)malonic acid, diethyl ester typically involves the alkylation of diethyl malonate with an appropriate nitrophenethyl halide. The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to act as a nucleophile. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include ethanol or dimethylformamide (DMF).
Reaction Time: Several hours to overnight, depending on the reactivity of the halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(O-Nitrophenethyl)malonic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted malonic acid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted malonic acid esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(O-Nitrophenethyl)malonic acid, diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (O-Nitrophenethyl)malonic acid, diethyl ester involves its ability to undergo nucleophilic substitution and other reactions due to the presence of reactive ester groups. The nitrophenethyl group can participate in electron transfer processes, influencing the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles in various chemical environments, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl acetoacetate: Another ester used in similar synthetic applications, particularly in the synthesis of ketones.
Methyl malonate: A methyl ester of malonic acid, used in similar reactions but with different reactivity profiles.
Uniqueness
(O-Nitrophenethyl)malonic acid, diethyl ester is unique due to the presence of the nitrophenethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds that require specific functional groups and reactivity patterns.
Propiedades
Número CAS |
5345-19-7 |
|---|---|
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
diethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19NO6/c1-3-21-14(17)12(15(18)22-4-2)10-9-11-7-5-6-8-13(11)16(19)20/h5-8,12H,3-4,9-10H2,1-2H3 |
Clave InChI |
MWGXEFCULTYOQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


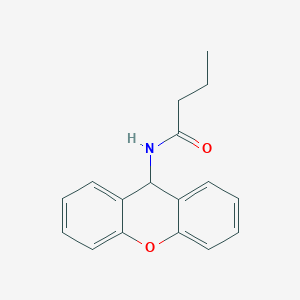



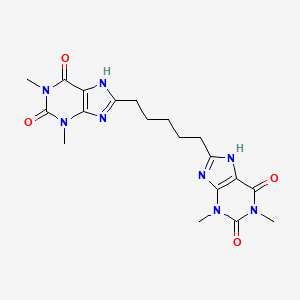
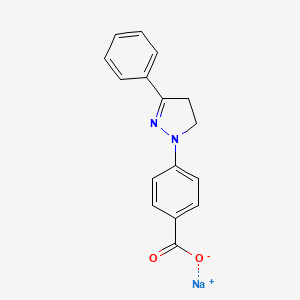


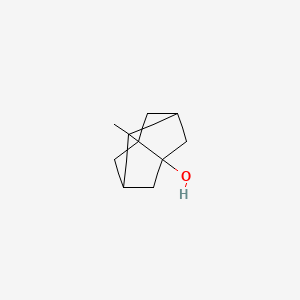
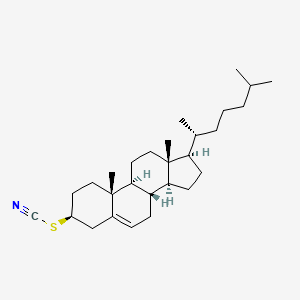
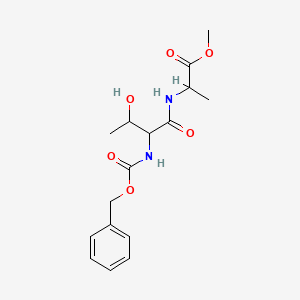

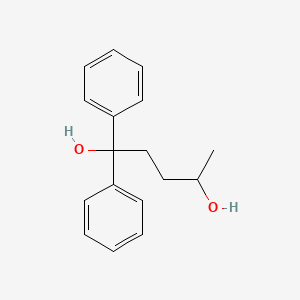
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
